molecular formula C6H5FN2O3 B6161434 4-fluoro-2-methoxy-5-nitropyridine CAS No. 1935918-25-4

4-fluoro-2-methoxy-5-nitropyridine

Cat. No. B6161434
CAS RN: 1935918-25-4
M. Wt: 172.1
InChI Key:
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Description

4-Fluoro-2-methoxy-5-nitropyridine (FMNP) is a heterocyclic compound that is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including synthesis, medicinal chemistry, and biochemistry. FMNP has been used in a variety of research studies, including those related to cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

4-fluoro-2-methoxy-5-nitropyridine has been used in a variety of scientific research studies. It has been used in cancer research to study the effects of certain drugs on tumor cells. It has also been used in diabetes research to investigate the mechanisms of insulin resistance. In addition, 4-fluoro-2-methoxy-5-nitropyridine has been used in Alzheimer’s disease research to study the effects of certain drugs on the progression of the disease. 4-fluoro-2-methoxy-5-nitropyridine has also been used in studies related to the synthesis of other compounds, such as antibiotics, anti-inflammatory drugs, and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxy-5-nitropyridine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, 4-fluoro-2-methoxy-5-nitropyridine has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is also believed to act as an antioxidant, which may be beneficial in certain disease states.
Biochemical and Physiological Effects
4-fluoro-2-methoxy-5-nitropyridine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and increase the production of certain hormones, such as insulin. It has also been shown to have an anti-cancer effect in certain types of cancer cells. In addition, 4-fluoro-2-methoxy-5-nitropyridine has been shown to have an anti-diabetic effect, as well as a neuroprotective effect in certain types of neurological disorders.

Advantages and Limitations for Lab Experiments

4-fluoro-2-methoxy-5-nitropyridine has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. In addition, it is non-toxic and has a low potential for adverse side effects. However, 4-fluoro-2-methoxy-5-nitropyridine also has some limitations. It is not very stable in solution, and it is not water-soluble, which can make it difficult to use in certain types of experiments. In addition, it is not very soluble in organic solvents, which can limit its use in certain types of reactions.

Future Directions

There are a variety of potential future directions for research involving 4-fluoro-2-methoxy-5-nitropyridine. One possibility is to investigate its potential use in the development of new drugs and therapies for a variety of diseases, such as cancer and diabetes. Another possibility is to explore its potential use in the synthesis of new compounds, such as antibiotics and anti-inflammatory drugs. Additionally, further research could be done to investigate its potential use as an antioxidant, as well as its potential role in the prevention and treatment of neurological disorders. Finally, further research could be done to investigate its potential use in the synthesis of new materials, such as polymers and nanomaterials.

Synthesis Methods

4-fluoro-2-methoxy-5-nitropyridine can be synthesized in a variety of ways. One of the most common methods is the reaction of 2-methoxy-5-nitrobenzaldehyde with 4-fluoro-1-chloro-2-nitrobenzene in the presence of a base such as sodium hydroxide. The reaction yields a 2-methoxy-5-nitropyridine intermediate, which is then treated with a strong acid such as hydrochloric acid to yield the desired product. Other methods of synthesis include the reaction of 4-fluoro-1-chloro-2-nitrobenzene with 2-methoxy-5-nitrobenzaldehyde in the presence of a base, or the reaction of 2-methoxy-5-nitrobenzaldehyde with 4-fluoro-1-chloro-2-nitrobenzene in the presence of a Grignard reagent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2-methoxy-5-nitropyridine involves the nitration of 4-fluoro-2-methoxypyridine followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with a phenol derivative to form the final product.", "Starting Materials": [ "4-fluoro-2-methoxypyridine", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Phenol derivative" ], "Reaction": [ "Nitration of 4-fluoro-2-methoxypyridine using nitric acid and sulfuric acid to form 4-fluoro-2-methoxy-5-nitropyridine", "Reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride", "Diazotization of the amino group using sodium nitrite and hydrochloric acid", "Coupling of the diazonium salt with a phenol derivative in the presence of a copper catalyst to form the final product" ] }

CAS RN

1935918-25-4

Molecular Formula

C6H5FN2O3

Molecular Weight

172.1

Purity

95

Origin of Product

United States

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